molecular formula C18H15N5O2 B2840444 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide CAS No. 2034459-82-8

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide

Cat. No.: B2840444
CAS No.: 2034459-82-8
M. Wt: 333.351
InChI Key: MGTBZJLXUNKUQL-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide is a synthetic organic compound known for its intriguing chemical structure and potential applications in scientific research. This compound features a fusion of triazine and indole moieties, which are notable for their diverse biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide typically involves multiple steps:

  • Formation of Triazine Ring: : Starting from suitable aromatic precursors, the triazine ring is formed through a cyclization reaction involving nitriles or amidines under acidic conditions.

  • Indole Synthesis: : Indole is prepared via the Fischer indole synthesis, involving the acid-catalyzed reaction of phenylhydrazine and ketones.

  • Coupling of Moieties: : The triazine and indole fragments are coupled using a palladium-catalyzed C-N coupling reaction.

Industrial Production Methods

For industrial-scale production, optimizing reaction conditions such as temperature, solvent, and catalysts is crucial. Flow chemistry and continuous production methods are often employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, forming various oxidized derivatives under the influence of oxidizing agents like potassium permanganate.

  • Reduction: : Reduction reactions can yield reduced forms of the triazine or indole rings using reagents such as lithium aluminum hydride.

  • Substitution: : It undergoes nucleophilic substitution reactions, particularly at the triazine ring, forming a variety of substituted derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Palladium-based catalysts for coupling reactions.

Major Products

Scientific Research Applications

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide is used in various fields of scientific research:

  • Chemistry: : As a building block for synthesizing complex molecules and studying reaction mechanisms.

  • Biology: : Investigated for its potential as an enzyme inhibitor and interaction with biomolecules.

  • Medicine: : Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with DNA and proteins.

  • Industry: : Used in materials science for developing advanced materials with specific properties.

Comparison with Similar Compounds

  • N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide: vs. N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide : The 2-carboxamide variant shows different binding affinities and biological activities due to the position of the carboxamide group.

  • This compound: vs. N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2H-indole-4-carboxamide : The 2H-indole variant has different electronic properties, affecting its reactivity and stability.

This unique compound stands out due to its specific structural features and the wide range of applications it offers in various fields of research.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c24-17(13-5-3-7-15-12(13)8-9-19-15)20-10-11-23-18(25)14-4-1-2-6-16(14)21-22-23/h1-9,19H,10-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTBZJLXUNKUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=C4C=CNC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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